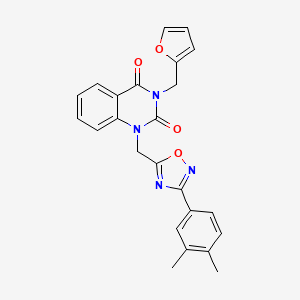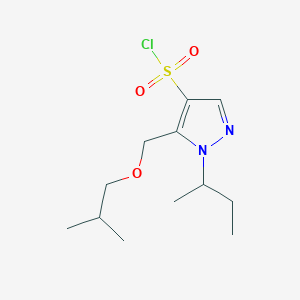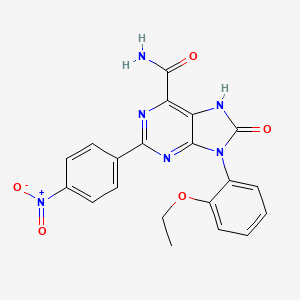![molecular formula C14H14N2O3 B2785836 Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 937600-15-2](/img/structure/B2785836.png)
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate (DCPIB) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating the volume of cells. In
Wirkmechanismus
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a potent blocker of VRACs, which are ion channels that play a crucial role in regulating the volume of cells. VRACs are involved in a variety of cellular processes, including cell proliferation, migration, and apoptosis. This compound blocks VRACs by binding to a specific site on the channel, thereby preventing the flow of ions through the channel. This leads to cell shrinkage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. In neuronal cells, this compound has been shown to have neuroprotective effects by reducing oxidative stress and preventing cell death. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate in lab experiments is its potency as a VRAC blocker. This allows for the selective inhibition of VRACs without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate. One area of research is the development of more potent and selective VRAC blockers. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of this compound and its effects on cellular processes warrant further investigation.
Synthesemethoden
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with cyclopropylamine to yield 3-cyclopropylamino-4-cyano-5-trifluoromethylpyridine. This intermediate is then reacted with ethyl 2-bromoacetate to yield ethyl 2-(3-cyclopropylamino-4-cyano-5-trifluoromethylpyridin-2-yl)acetate. Finally, this compound is obtained by reacting this intermediate with methyl magnesium bromide followed by acidic hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSUBYONRWCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)


![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)



![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)

